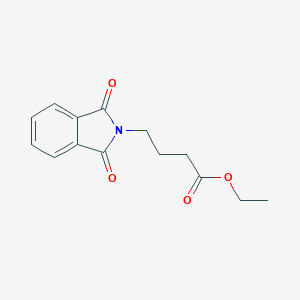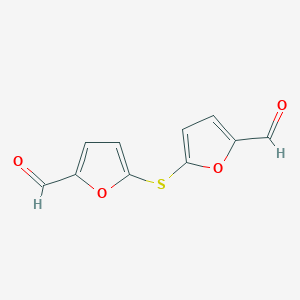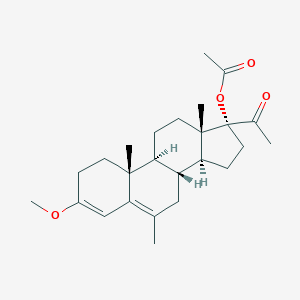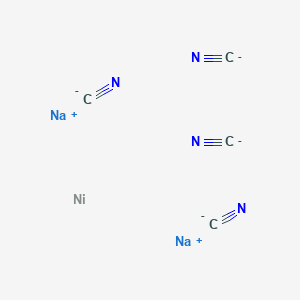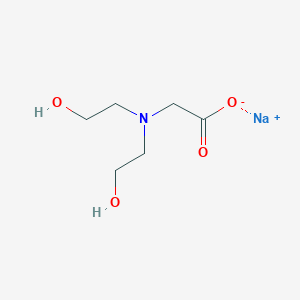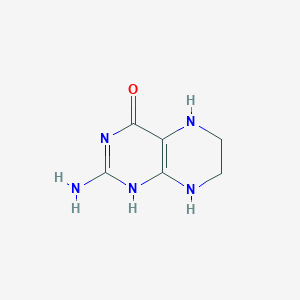
Tetrahydropterin
説明
Synthesis Analysis
Tetrahydropterin biosynthesis involves several steps and intermediates. The biosynthesis from dihydroneopterin triphosphate involves the conversion to various tetrahydropterin intermediates, which are ultimately converted to tetrahydrobiopterin in the presence of enzymes and cofactors like NADPH (Smith & Nichol, 1986). Also, 6-pyruvoyl tetrahydropterin synthase is a key enzyme in the biosynthesis process, catalyzing the conversion of dihydroneopterin triphosphate to 6-pyruvoyl tetrahydropterin (Bürgisser et al., 1995).
Molecular Structure Analysis
The molecular structure of tetrahydropterin is characterized by its tetrahydropterin core. For example, the crystal structure of rat liver 6-pyruvoyl tetrahydropterin synthase, involved in tetrahydrobiopterin biosynthesis, reveals crucial insights into the enzyme's structure and function (Nar et al., 1994).
Chemical Reactions and Properties
Tetrahydropterins undergo various chemical reactions, particularly as cofactors in enzymatic processes. They participate in electron transfer reactions, as seen in the reaction of tetrahydropterins with iron porphyrins, forming intermediate tetrahydropterin cation radicals (Mathieu et al., 2004). This property is crucial in understanding their role in biological systems.
Physical Properties Analysis
The physical properties of tetrahydropterin, such as its solubility, stability, and color changes upon oxidation, are significant for its biological functions. For instance, the stability and photoreceptor properties of 6-substituted tetrahydropterins have been explored, demonstrating their role in light signal transduction in plants and cyanobacteria (Buglak & Telegina, 2019).
科学的研究の応用
Enzyme Reactions and Metabolic Pathways :
- Dihydropterins are important intermediates in the biosynthesis of tetrahydrofolate and tetrahydromethanopterin, key coenzymes in one-carbon metabolism, and procedures for reducing pterins to dihydropterins may produce tetrahydropterin contaminants (Testani, Dabelic, & Rasche, 2006).
- Synthesis, utilization, and structure of tetrahydropterin intermediates are crucial in the biosynthesis of tetrahydrobiopterin (Smith & Nichol, 1986).
Neurotransmitter Synthesis :
- Tetrahydropterins act as obligatory cofactors for tyrosine hydroxylase, which is involved in catecholamine biosynthesis. Studies have shown that tetrahydropterins interact with tyrosine hydroxylase and are essential in the synthesis of neurotransmitters like dopamine and serotonin (Almås et al., 2000).
- Tetrahydrobiopterin deficiencies may lead to hyperphenylalaninemia and neurological sequelae due to secondary deficiency in monoamine neurotransmitters. Molecular-genetic analyses of variants in related genes are crucial for understanding these conditions (Himmelreich, Blau, & Thöny, 2021).
Photoreception in Plants and Bacteria :
- Unconjugated 6-substituted tetrahydropterins play a role as photoreceptor chromophores in plants and cyanobacteria. Quantum chemical calculations suggest the fast internal conversion of excited states of H4pterins, contributing to the photostability of the molecule and indicating their role in initial light signal transduction (Buglak & Telegina, 2019).
Inhibition of Melanogenesis :
- Tetrahydropterins can inhibit melanogenesis in several ways, including non-enzymatic inhibition, acting as substrates for tyrosinase, and irreversibly inhibiting enzymatic forms of met-tyrosinase and deoxy-tyrosinase. Understanding the kinetic reaction mechanism is crucial for potential applications in conditions related to melanin production (García-Molina et al., 2009).
将来の方向性
There is potential for modulating cellular radiosensitivity through BH4 metabolism . Advances have demonstrated that it is possible to modulate cellular radiosensitivity through BH4 metabolism . There is also evidence about the potential use of BH4 as a new pharmacological option for diseases in which mitochondrial dysfunction has been implicated, including chronic metabolic disorders, neurodegenerative diseases, and primary mitochondriopathies .
特性
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h8H,1-2H2,(H4,7,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEUHAUGJSOEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143514 | |
| Record name | Tetrahydropterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydropterin | |
CAS RN |
1008-35-1 | |
| Record name | Tetrahydropterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-TETRAHYDROPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2RCW24GCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
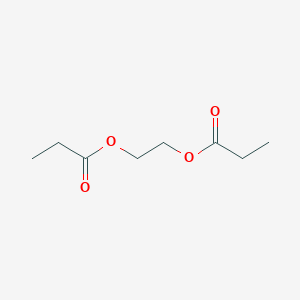
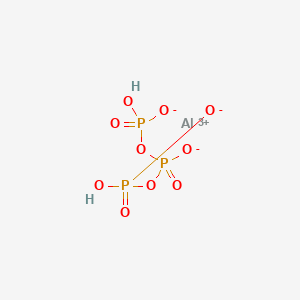
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)
![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)
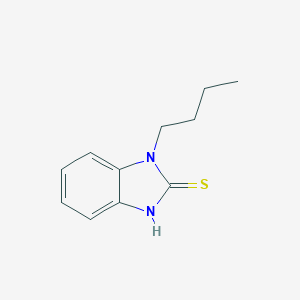
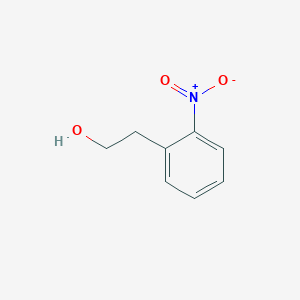
![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)
